Cas no 3003-84-7 (2-(chloromethyl)oxolane)
2-(chloromethyl)oxolane Chemical and Physical Properties
Names and Identifiers
-
- Tetrahydrofurfuryl chloride
- 2-(Chloromethyl)tetrahydrofuran
- 2-(Chloromethyl)oxolane
- 2-CHLOROMETHYL TETRAHYDROFURAN
- 2-Chloromethyl tetrahydrofuranne
- chloromethyl-2 tetrahydrofuranne
- chlorure de tetrahydrofurfurylique
- EINECS 221-102-3
- tetrahydrofuran-2-ylmethylchloride
- Furan, 2-(chloromethyl)tetrahydro-
- Tetrahydrofurfurylchloride
- 2-Chloromethyltetrahydrofuran
- IVJLGIMHHWKRAN-UHFFFAOYSA-N
- ST093333
- NSC2874
- PubChem7061
- Enamine_005178
- WLN: T5OTJ B1G
- KSC491C4J
- 2-chloromethyl-tetrahydro-furan
- 2-(Chloromethy
- AKOS016039395
- NSC-2874
- HMS1408L08
- IVJLGIMHHWKRAN-UHFFFAOYSA-
- UNII-R874RQ16IG
- 3003-84-7
- J-524872
- IDI1_007765
- Tetrahydrofurfuryl chloride, >=97.0% (GC)
- NSC 2874
- MFCD00005370
- AI3-17421
- F0001-0927
- FT-0634595
- R874RQ16IG
- 2-(chloromethyl)-tetrahydro-furan
- AC-25685
- 5-17-01-00079 (Beilstein Handbook Reference)
- 2-CHLOROMETHYL TETRAHYDROFURAN [HSDB]
- SY049357
- SCHEMBL1430397
- J-802293
- NS00047434
- 2-tetrahydrofuranylmethyl chloride
- InChI=1/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2
- Z56893271
- DTXSID40883930
- T0800
- D78464
- EN300-17150
- AKOS000120695
- HSDB 2114
- Q27287958
- BRN 0102716
- DTXCID70917510
- Furan, 2(chloromethyl)tetrahydro
- DB-007913
- 2(Chloromethyl)oxolane
- 2Chloromethyltetrahydrofuran
- 2-(chloromethyl)oxolane
-
- MDL: MFCD00005370
- Inchi: 1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2
- InChI Key: IVJLGIMHHWKRAN-UHFFFAOYSA-N
- SMILES: ClCC1CCCO1
- BRN: 0102716
Computed Properties
- Exact Mass: 120.03400
- Monoisotopic Mass: 120.034193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Colorless to yellowish liquid
- Density: 1.11 g/mL at 25 °C(lit.)
- Boiling Point: 151°C(lit.)
- Flash Point: Fahrenheit: 113 ° f
Celsius: 45 ° c - Refractive Index: n20/D 1.455(lit.)
n20/D 1.456 - Solubility: Not miscible or difficult to mix.
- PSA: 9.23000
- LogP: 1.40420
- Sensitiveness: Moisture Sensitive
2-(chloromethyl)oxolane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S26-S36/37/39-S24/25-S16
- FLUKA BRAND F CODES:21-10
- RTECS:LU0350000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:2-8°C
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R36/37/38
2-(chloromethyl)oxolane Customs Data
- HS CODE:29321900
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(chloromethyl)oxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 171500-1g |
Tetrahydrofurfuryl chloride |
3003-84-7 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 171500-25g |
Tetrahydrofurfuryl chloride |
3003-84-7 | 98% | 25g |
£29.00 | 2022-02-28 | |
| Fluorochem | 171500-5g |
Tetrahydrofurfuryl chloride |
3003-84-7 | 98% | 5g |
£14.00 | 2022-02-28 | |
| Chemenu | CM344921-25g |
Tetrahydrofurfuryl chloride |
3003-84-7 | 95%+ | 25g |
$54 | 2023-02-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KZ168-1g |
2-(chloromethyl)oxolane |
3003-84-7 | 98.0%(GC) | 1g |
¥103.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KZ168-5g |
2-(chloromethyl)oxolane |
3003-84-7 | 98.0%(GC) | 5g |
¥254.0 | 2022-06-10 | |
| Apollo Scientific | OR911546-25g |
Tetrahydrofurfuryl chloride |
3003-84-7 | 98% | 25g |
£55.00 | 2025-02-21 | |
| Apollo Scientific | OR911546-100g |
Tetrahydrofurfuryl chloride |
3003-84-7 | 98% | 100g |
£126.00 | 2025-03-21 | |
| abcr | AB143751-25 g |
Tetrahydrofurfuryl chloride, 98%; . |
3003-84-7 | 98% | 25 g |
€84.90 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819400-100g |
Tetrahydrofurfuryl chloride |
3003-84-7 | 98% | 100g |
1,218.00 | 2021-05-17 |
2-(chloromethyl)oxolane Suppliers
2-(chloromethyl)oxolane Related Literature
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1. New phosphine ligands with the OPN donor configurationMelinda J. Green,Kingsley J. Cavell,Peter G. Edwards J. Chem. Soc. Dalton Trans. 2000 853
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Christopher L. Wilson J. Chem. Soc. 1945 48
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3. 337. The synthesis of some olefinic acids using tetrahydro-β-halogeno-furan and -pyran derivatives as intermediatesM. F. Ansell,S. S. Brown J. Chem. Soc. 1957 1788
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4. 545. Researches on acetylenic compounds. Part XXXVIII. A new method for the introduction of the acetylenic linkageG. Eglinton,E. R. H. Jones,M. C. Whiting J. Chem. Soc. 1952 2873
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5. 228. The reaction of chlorine with tetrahydro-2-methylenefuranM. F. Ansell,D. A. Thomas J. Chem. Soc. 1958 1163
Additional information on 2-(chloromethyl)oxolane
Introduction to 2-(Chloromethyl)oxolane (CAS No. 3003-84-7)
2-(Chloromethyl)oxolane, also known as chloromethyloxolane, is a versatile organic compound with the chemical formula C4H7ClO. This compound is classified under the broader category of heterocyclic compounds and is widely used in various applications, particularly in the fields of organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure and reactivity make it an essential building block in the synthesis of more complex molecules.
The chemical structure of 2-(Chloromethyl)oxolane consists of a five-membered oxolane ring with a chloromethyl group attached to one of the carbon atoms. The presence of the chlorine atom and the oxygen-containing ring imparts specific reactivity and functional properties to this compound. The chloromethyl group is particularly reactive, making it a valuable intermediate in synthetic chemistry for introducing new functional groups or modifying existing ones.
In recent years, 2-(Chloromethyl)oxolane has gained significant attention due to its applications in the synthesis of bioactive compounds and pharmaceuticals. One notable area of research involves its use as a precursor for the synthesis of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of novel antiviral compounds using 2-(Chloromethyl)oxolane as a key intermediate. These compounds exhibited potent antiviral activity against several viral strains, including influenza and herpes simplex virus (HSV).
Beyond its use in pharmaceuticals, 2-(Chloromethyl)oxolane has also found applications in materials science. Its ability to form stable polymers and copolymers makes it an attractive candidate for developing advanced materials with tailored properties. A recent study published in the Journal of Polymer Science explored the use of 2-(Chloromethyl)oxolane-based polymers in the fabrication of biodegradable films and coatings. These materials showed excellent mechanical properties and biocompatibility, making them suitable for various biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The synthetic versatility of 2-(Chloromethyl)oxolane is further highlighted by its role in the development of new catalysts and ligands. In a study published in the Catalysis Science & Technology, researchers demonstrated the use of 2-(Chloromethyl)oxolane-derived ligands in palladium-catalyzed cross-coupling reactions. These ligands significantly improved the efficiency and selectivity of the reactions, leading to higher yields and better product purity.
In addition to its synthetic applications, 2-(Chloromethyl)oxolane has been studied for its potential environmental impact. A recent review article in the Journal of Environmental Science and Health discussed the environmental fate and toxicity of various chlorinated compounds, including 2-(Chloromethyl)oxolane. The study found that while this compound is relatively stable under normal conditions, it can undergo degradation under specific environmental conditions, such as exposure to sunlight or microbial activity. Understanding these degradation pathways is crucial for assessing its environmental impact and ensuring safe handling and disposal practices.
The safety profile of 2-(Chloromethyl)oxolane is another important aspect that has been extensively studied. Safety data sheets (SDS) provide detailed information on its physical properties, health effects, and handling precautions. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices are recommended to minimize any potential risks.
In conclusion, 2-(Chloromethyl)oxolane (CAS No. 3003-84-7) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, materials science, catalysis, and environmental studies. Its unique chemical structure and reactivity make it an indispensable tool for researchers and scientists working in these fields. As ongoing research continues to uncover new uses and properties, the importance of this compound is likely to grow even further.
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